molecular formula C9H10BBrO2 B13991359 1,3,2-Benzodioxaborole, 2-(3-bromopropyl)- CAS No. 90084-34-7

1,3,2-Benzodioxaborole, 2-(3-bromopropyl)-

Cat. No.: B13991359
CAS No.: 90084-34-7
M. Wt: 240.89 g/mol
InChI Key: CKEYUZCDEUQVBU-UHFFFAOYSA-N
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Description

1,3,2-Benzodioxaborole, 2-(3-bromopropyl)- is a chemical compound with the molecular formula C9H10BBrO2 It is a derivative of benzodioxaborole, featuring a bromopropyl group attached to the boron atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Benzodioxaborole, 2-(3-bromopropyl)- typically involves the reaction of benzodioxaborole with a bromopropylating agent. One common method includes the use of 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Benzodioxaborole, 2-(3-bromopropyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of propyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Amino or thiol derivatives of benzodioxaborole.

    Oxidation: Boronic acids or esters.

    Reduction: Propyl derivatives of benzodioxaborole.

Scientific Research Applications

1,3,2-Benzodioxaborole, 2-(3-bromopropyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,3,2-Benzodioxaborole, 2-(3-bromopropyl)- involves its interaction with specific molecular targets. The bromopropyl group allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1,3,2-benzodioxaborole
  • 2-Chloro-1,3,2-benzodioxaborole
  • 2-Propyl-1,3,2-benzodioxaborole

Uniqueness

The presence of the bromine atom allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

90084-34-7

Molecular Formula

C9H10BBrO2

Molecular Weight

240.89 g/mol

IUPAC Name

2-(3-bromopropyl)-1,3,2-benzodioxaborole

InChI

InChI=1S/C9H10BBrO2/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7H2

InChI Key

CKEYUZCDEUQVBU-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)CCCBr

Origin of Product

United States

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